molecular formula C8H13NO3 B13430235 4-Acetamidohex-5-enoic acid

4-Acetamidohex-5-enoic acid

Cat. No.: B13430235
M. Wt: 171.19 g/mol
InChI Key: ZNAMVDLRFNJURT-UHFFFAOYSA-N
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Description

4-Acetamidohex-5-enoic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of an acetamido group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidohex-5-enoic acid typically involves the reaction of hex-5-enoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hex-5-enoic acid+Acetic anhydride4-Acetamidohex-5-enoic acid+Acetic acid\text{Hex-5-enoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Hex-5-enoic acid+Acetic anhydride→4-Acetamidohex-5-enoic acid+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidohex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hexanoic acid derivatives

    Substitution: Various substituted acetamidohexenoic acids

Scientific Research Applications

4-Acetamidohex-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetamidohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the hexenoic acid moiety can also participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidohexanoic acid: Lacks the double bond present in 4-Acetamidohex-5-enoic acid.

    4-Acetamidopent-4-enoic acid: Has a shorter carbon chain.

    4-Acetamidohex-5-ynoic acid: Contains a triple bond instead of a double bond.

Uniqueness

This compound is unique due to the presence of both an acetamido group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-acetamidohex-5-enoic acid

InChI

InChI=1S/C8H13NO3/c1-3-7(9-6(2)10)4-5-8(11)12/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

ZNAMVDLRFNJURT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C=C

Origin of Product

United States

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